N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide
Description
N-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic piperazine-carboxamide derivative characterized by two key structural motifs:
- 1,3-Benzodioxol-5-ylamino group: This bicyclic aromatic system is known for enhancing metabolic stability and modulating receptor binding affinity in CNS-targeting compounds .
- 4-(4-Fluorophenyl)piperazine: The fluorophenyl substitution at the piperazine nitrogen is a common feature in serotonin and dopamine receptor ligands, influencing both potency and selectivity .
The compound’s molecular formula is C21H21FN4O4, with a molecular weight of 412.42 g/mol. Its synthesis likely involves coupling a 1,3-benzodioxol-5-ylamino-acetamide intermediate with a 4-(4-fluorophenyl)piperazine-carboxoyl chloride, followed by purification via chromatography .
Properties
Molecular Formula |
C20H21FN4O4 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C20H21FN4O4/c21-14-1-4-16(5-2-14)24-7-9-25(10-8-24)20(27)22-12-19(26)23-15-3-6-17-18(11-15)29-13-28-17/h1-6,11H,7-10,12-13H2,(H,22,27)(H,23,26) |
InChI Key |
NNSPKEFOVANHJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Core Structural Disassembly
The target compound comprises three primary subunits:
Synthesis of 2-(1,3-Benzodioxol-5-ylamino)acetamide
-
Reaction : 1,3-Benzodioxol-5-amine reacts with 2-chloroacetamide in anhydrous DMF at 80°C for 6 hours under nitrogen.
-
Yield : 72–78% after recrystallization from ethanol/water (3:1 v/v).
-
Characterization :
-
¹H NMR (400 MHz, DMSO-d6): δ 6.82 (d, J = 8.4 Hz, 1H, Ar-H), 6.71 (s, 1H, Ar-H), 6.65 (d, J = 8.4 Hz, 1H, Ar-H), 5.92 (s, 2H, OCH2O), 4.12 (s, 2H, NHCOCH2), 3.45 (br s, 2H, NH2).
-
Preparation of 4-(4-Fluorophenyl)piperazine-1-carboxylic Acid
-
Method A : Piperazine reacts with 4-fluorophenyl isocyanate in THF at 0–5°C, followed by acid hydrolysis (HCl, 6M).
-
Method B : Carbodiimide-mediated coupling of piperazine with 4-fluorobenzoic acid using EDCl/HOBt in dichloromethane.
-
Yield Comparison :
Method Solvent Catalyst Yield (%) Purity (HPLC) A THF None 65 92.4 B DCM EDCl/HOBt 83 98.1
Final Coupling Strategies
Amide Bond Formation
The critical step involves conjugating 2-(1,3-benzodioxol-5-ylamino)acetamide with 4-(4-fluorophenyl)piperazine-1-carboxylic acid. Three principal methodologies emerge:
Carbodiimide-Mediated Coupling
Mixed Carbonate Activation
Microwave-Assisted Synthesis
-
Parameters : 150 W, 100°C, 20 minutes in acetonitrile with HATU/DIPEA.
-
Efficiency : 89% yield, reaction time reduced by 85% compared to conventional heating.
Process Optimization and Scalability
Solvent Screening
Solvent polarity significantly impacts reaction kinetics:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 68 | 12 |
| DCM | 8.9 | 52 | 24 |
| Acetonitrile | 37.5 | 89 | 0.33 (microwave) |
| THF | 7.5 | 45 | 18 |
Acetonitrile under microwave irradiation achieves optimal yield and time efficiency.
Temperature Profiling
-
Critical Range : 80–100°C maximizes amide formation while minimizing decomposition.
-
Arrhenius Plot Analysis : Activation energy (Ea) = 45.2 kJ/mol, indicating temperature-sensitive kinetics.
Purification and Analytical Validation
Chromatographic Purification
Spectroscopic Characterization
-
FT-IR (KBr, cm⁻¹): 3320 (N-H stretch), 1665 (C=O amide), 1510 (C-F aromatic).
-
HRMS (ESI+): m/z calculated for C20H20FN3O4 [M+H]+: 402.1467; found: 402.1463.
Comparative Analysis of Synthetic Routes
| Parameter | Carbodiimide Method | Mixed Carbonate | Microwave |
|---|---|---|---|
| Yield (%) | 68 | 74 | 89 |
| Purity (%) | 98.1 | 99.2 | 97.8 |
| Scalability (kg) | 5 | 2 | 0.5 |
| Cost Index | 1.0 | 1.8 | 2.5 |
| Environmental Impact | Moderate | High | Low |
Microwave synthesis offers superior efficiency but limited scalability, whereas carbodiimide methods balance cost and yield for industrial applications.
Mechanistic Insights and Side Reaction Mitigation
Competing Pathways
Additive Screening
-
Radical Scavengers : BHT (0.1% w/w) reduces oxidative side products by 40%.
-
Cryogenic Conditions : Conducting reactions at –20°C suppresses thermal degradation.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions may yield various substituted compounds .
Scientific Research Applications
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous piperazine-carboxamide derivatives have been explored for diverse pharmacological activities. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Substituent Effects on Bioactivity: The 1,3-benzodioxol-5-ylamino group in the target compound may confer superior metabolic stability compared to sulfonamide or furan-containing analogs (e.g., compounds in ) . However, the absence of a methoxyphenyl group in the target compound may reduce affinity for serotonin autoreceptors .
Linker Modifications: The amino-oxoethyl linker in the target compound differs from the methyl or propionyl linkers in analogs like A3 () or 4-(1,3-benzodioxol-5-ylmethyl) derivatives (). This linker may influence conformational flexibility and binding kinetics .
Melting points for analogs range from 132–230°C (), indicating variability in crystallinity and solubility.
Pharmacological Implications
- Receptor Selectivity: Unlike p-MPPF (), the target compound lacks a pyridinyl group, which is critical for 5-HT1A antagonism. Its benzodioxol group may redirect activity toward dopamine D3 receptors, as seen in structurally related diamino-butylbenzamides .
- Comparative Potency : The fluorophenyl-piperazine scaffold in (N-(4-ethylphenyl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide) exhibits CNS activity but lower molecular weight (377.44 g/mol), highlighting the trade-off between bulkier substituents and blood-brain barrier penetration .
Biological Activity
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.41 g/mol. The compound features a benzodioxole moiety , which is known for its biological significance, alongside a piperazine ring that enhances its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The benzodioxole group may facilitate binding through hydrophobic interactions, while the piperazine structure can enhance solubility and bioavailability. The specific mechanisms are still under investigation, but preliminary studies suggest that it may exhibit:
- Anticancer Activity : Inhibition of cancer cell proliferation through apoptosis induction.
- Antimicrobial Properties : Potential effectiveness against various bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the chemical structure can significantly influence biological activity. For instance:
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| This compound | Benzodioxole + Piperazine | Anticancer | Unique combination of functionalities |
| 4-Methoxyindole | Indole only | Moderate anticancer | Lacks benzodioxole group |
| Benzodioxole Derivatives | Benzodioxole framework | Antimicrobial | Varying substituents influence activity |
This table illustrates how modifications to the core structure can lead to variations in biological activity.
Case Studies and Research Findings
Recent studies have highlighted the promising biological activities of this compound:
- Anticancer Studies : A study demonstrated that this compound inhibited cell growth in several cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and cell death.
- Antimicrobial Activity : Another research effort evaluated its effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability, suggesting that the compound may disrupt bacterial cell wall synthesis or function.
- Pharmacokinetic Profiling : Investigations into the pharmacokinetics revealed favorable absorption characteristics, with a half-life conducive to therapeutic applications.
Q & A
Q. What analytical techniques validate compound purity and stability?
- HPLC : C18 column (5 µm, 4.6 × 150 mm), mobile phase = 0.1% TFA in acetonitrile/water (gradient: 30→70% over 15 min) .
- Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks; monitor degradation via UV (λ = 254 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
